molecular formula C9H10FI B3046023 1-Fluoro-4-(3-iodopropyl)benzene CAS No. 118156-84-6

1-Fluoro-4-(3-iodopropyl)benzene

Cat. No.: B3046023
CAS No.: 118156-84-6
M. Wt: 264.08 g/mol
InChI Key: KZIWHIFUFXAERT-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides are organic compounds that contain a halogen atom, such as fluorine, chlorine, bromine, or iodine, bonded to an aromatic ring. fiveable.me They are indispensable in modern organic synthesis, serving a multitude of roles. Historically used as solvents and in the production of pesticides, their contemporary significance lies primarily in their function as versatile intermediates for creating more complex molecules. iitk.ac.inlibretexts.org

The unique reactivity of the carbon-halogen bond in aryl halides makes them ideal substrates for a wide array of chemical transformations. They are crucial starting materials for the synthesis of numerous pharmaceuticals, agrochemicals, dyes, and polymers. fiveable.meiitk.ac.in A cornerstone of their utility is their participation in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. fiveable.mefiveable.me These reactions allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, a critical step in constructing the molecular frameworks of many modern materials and drugs. fiveable.me The reactivity of aryl halides in these processes is influenced by the specific halogen present, with iodides generally being the most reactive. fiveable.me Furthermore, aryl halides can undergo nucleophilic aromatic substitution, particularly when the aromatic ring is activated by electron-withdrawing groups, and can be used to generate organometallic reagents like Grignard reagents. libretexts.orgfiveable.me

The Strategic Importance of Fluorine and Iodine in Molecular Design and Functionalization

The incorporation of specific halogens into a molecule is a strategic decision in chemical design, as each halogen imparts distinct properties. Fluorine and iodine, in particular, offer unique advantages.

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. acs.org In medicinal chemistry, fluorination is a widely used strategy to enhance a drug's metabolic stability, bioavailability, and binding affinity. mdpi.comeurekaselect.com The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and influence molecular conformation, which can lead to increased potency and selectivity. acs.orgnih.gov Fluorine's ability to form strong bonds with carbon contributes to the metabolic resistance of fluorinated drugs by blocking sites susceptible to oxidative metabolism. eurekaselect.com Additionally, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a key positron emitter for Positron Emission Tomography (PET), a non-invasive imaging technique used extensively in medical diagnostics and to study biochemical pathways. nih.govnih.gov

Iodine, while also a halogen, offers a different set of strategic advantages. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive of the aryl halides in many synthetic transformations, including the aforementioned cross-coupling reactions. fiveable.mefiveable.me This high reactivity allows reactions to proceed under milder conditions, which can be crucial when dealing with sensitive or complex molecules. This reactivity makes iodine a valuable "leaving group" in a wide range of substitution and coupling reactions, facilitating the introduction of diverse functional groups onto an aromatic ring.

Overview of 1-Fluoro-4-(3-iodopropyl)benzene as a Bifunctional Chemical Entity for Research Applications

This compound is a prime example of a molecule that leverages the distinct properties of both fluorine and iodine. This compound is a bifunctional chemical entity, meaning it possesses two different reactive sites within the same molecule. nih.govacs.org One site is the fluorinated benzene (B151609) ring, and the other is the iodinated propyl chain. This dual functionality makes it a valuable tool for chemists to construct complex molecular architectures.

The fluorophenyl group provides a site for modifications common to aryl halides and introduces the specific properties associated with fluorine, such as influencing electronic characteristics and serving as a potential label for ¹⁸F PET imaging. The iodopropyl group, with its reactive carbon-iodine bond, acts as a versatile handle for nucleophilic substitution reactions, allowing for the attachment of this entire molecular fragment to other molecules or substrates.

This bifunctional nature makes this compound a useful linker molecule in various scientific domains, including drug discovery and materials science. americanelements.comhighforceresearch.com It can be used to connect different molecular components, for instance, in the synthesis of antibody-drug conjugates or for functionalizing biomolecules. nih.govacs.org

Below are the key chemical properties of this compound:

PropertyValue
IUPAC Name This compound americanelements.comnih.gov
CAS Number 118156-84-6 nih.gov
Molecular Formula C₉H₁₀FI nih.govchemscene.com
Molecular Weight 264.08 g/mol nih.govchemscene.com
Synonyms Benzene, 1-fluoro-4-(3-iodopropyl)-; 4-fluorophenyl propyliodide; 1-(3-Iodopropyl)-4-fluorobenzene nih.govchemscene.com
InChI Key KZIWHIFUFXAERT-UHFFFAOYSA-N americanelements.comfluorochem.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(3-iodopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FI/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIWHIFUFXAERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCI)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593144
Record name 1-Fluoro-4-(3-iodopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118156-84-6
Record name 1-Fluoro-4-(3-iodopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Fluoro 4 3 Iodopropyl Benzene

Methodologies for Carbon-Iodine Bond Formation in Aryl(propyl) Systems

The formation of a C-I bond in a molecule containing both an aromatic ring and an alkyl chain, such as 1-Fluoro-4-(3-iodopropyl)benzene, can be achieved by targeting either the aromatic C-H bonds or the aliphatic C-H or C-X (where X is a leaving group) bonds on the propyl chain. The choice of method dictates the required starting material and reaction conditions.

Direct iodination involves the conversion of a carbon-hydrogen bond into a carbon-iodine bond. While synthetically efficient, this approach faces challenges in selectivity, particularly when multiple reactive sites are present in the molecule.

Electrophilic aromatic substitution is a primary method for introducing an iodine atom directly onto a benzene (B151609) ring. Molecular iodine (I₂) itself is a weak electrophile and generally requires the presence of an oxidizing agent or a Lewis acid to generate a more potent iodinating species, the iodonium (B1229267) ion (I⁺). orgoreview.com In the context of a precursor like 1-fluoro-4-propylbenzene, this reaction would exclusively yield products iodinated on the aromatic ring, not the propyl chain. The fluorine atom and the propyl group would direct the incoming electrophile, leading to a mixture of isomers. This method is therefore not suitable for the synthesis of this compound from a propylbenzene (B89791) precursor.

Oxidative iodination methods provide an effective means for the direct iodination of aromatic compounds. These protocols utilize a stable iodide source, such as potassium iodide (KI) or molecular iodine (I₂), in conjunction with an oxidant. The oxidant's role is to convert the iodide into an active electrophilic species in situ. orgoreview.com A variety of oxidants can be employed, offering eco-friendly and efficient alternatives to harsher reagents. For instance, sodium percarbonate, a stable and inexpensive solid, can serve as an effective oxidant for the iodination of various aromatic compounds. nih.gov However, similar to other electrophilic methods, these protocols target the electron-rich aromatic ring and are not used to iodinate the unactivated sp³ C-H bonds of the alkyl side chain. nih.gov

Table 1: Examples of Oxidative Systems for Aromatic Iodination

Iodide SourceOxidantSubstrate TypeReference
I₂Nitric Acid (HNO₃)Activated/Deactivated Arenes orgoreview.com
KIHydrogen Peroxide (H₂O₂)Electron-Rich Arenes organic-chemistry.org
I₂Sodium Percarbonate (SPC)Various Arenes nih.gov
N-IodosuccinimideIron(III) Triflimide (catalyst)Wide Range of Arenes organic-chemistry.org

Photo-induced reactions can proceed through radical mechanisms, which offer an alternative pathway for C-H functionalization. In principle, radical abstraction of a hydrogen atom from the propyl chain of a precursor followed by trapping with an iodine atom source could form the desired product. However, radical reactions on alkyl chains often suffer from a lack of regioselectivity.

More recently, photo-induced methods have been developed for halogen exchange on aromatic rings, termed the photo-induced aromatic Finkelstein reaction. frontiersin.orgnih.gov This process involves the irradiation of an aryl bromide or chloride with UV light in the presence of an iodide source, leading to the corresponding aryl iodide. frontiersin.orgnih.gov While this demonstrates the utility of photochemistry in C-I bond formation, it applies to the exchange of halogens on the aromatic ring rather than the direct iodination of an alkyl side chain.

For the synthesis of this compound, a precursor such as 1-fluoro-4-(3-chloropropyl)benzene or 1-fluoro-4-(3-bromopropyl)benzene would be treated with sodium iodide in acetone (B3395972) to yield the final product. byjus.com

While the classic Finkelstein reaction for alkyl halides is typically not metal-mediated, the exchange of halogens on aryl halides (aromatic Finkelstein reaction) is significantly more challenging due to the strength of the C(sp²)-X bond and requires catalysis. frontiersin.orgnih.gov Transition metals, particularly copper and nickel, are effective catalysts for this transformation. wikipedia.org These reactions enable the conversion of less reactive aryl chlorides and bromides into more reactive aryl iodides, which are valuable intermediates in cross-coupling reactions. frontiersin.orgresearchgate.net The mechanism generally involves oxidative addition of the aryl halide to the metal center, followed by halide exchange and reductive elimination. ucl.ac.uk Although this specific catalytic approach applies to the aromatic ring, it is a crucial methodology within the broader context of C-I bond formation in aryl halide systems.

Table 2: Examples of Catalytic Systems for Aromatic Finkelstein Reaction

SubstrateCatalyst / LigandIodide SourceSolventReference
Aryl BromidesCopper(I) iodide / Diamine ligandNaIN/A wikipedia.org
Aryl ChloridesNickel bromide / Tri-n-butylphosphineKIN,N-Dimethylformamide wikipedia.org
Aryl BromidesNone (Photo-induced)NaI / I₂ (cat.)Acetonitrile frontiersin.orgnih.gov

Halogen Exchange Reactions for Aryl and Alkyl Iodides

Pre-functionalization Strategies for Iodide Incorporation

In many synthetic routes leading to this compound, the fluorinated aromatic core is established first, followed by the construction and functionalization of the propyl side chain. A key final step in such a sequence is the conversion of a suitable precursor, where the propyl group is terminated by a good leaving group, into the corresponding iodide. This approach leverages the reliability of nucleophilic substitution reactions.

A primary method for this transformation is the Finkelstein reaction, which involves the exchange of a halide (or another leaving group) for iodide. For instance, a precursor such as 1-Fluoro-4-(3-bromopropyl)benzene can be converted to the target compound by treatment with an iodide salt like sodium iodide (NaI) or potassium iodide (KI) in a suitable solvent like acetone or acetonitrile. The equilibrium of this reaction is driven forward by the precipitation of the less soluble sodium bromide in acetone.

Alternatively, the propyl iodide can be generated from a precursor alcohol, 1-Fluoro-4-(3-hydroxypropyl)benzene. This transformation can be achieved through various methods, including the Appel reaction, which uses triphenylphosphine (B44618) and iodine, or by converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate) followed by nucleophilic substitution with an iodide salt. These pre-functionalization strategies offer a reliable and high-yielding pathway to the final iodinated product. A nickel-catalyzed Finkelstein reaction has also been reported as a mild and efficient method for converting aryl and alkenyl bromides or chlorides to the corresponding iodides, a principle that can be extended to alkyl halides. acs.org

Iodination via Diazo or Organometallic Intermediates

This class of synthetic strategies focuses on forming the carbon-iodine bond directly on the aromatic ring as a key step. These methods typically start with a precursor molecule that already contains the 3-iodopropyl side chain attached to a functionalized benzene ring.

Iodination via Diazo Intermediates The Sandmeyer reaction is a classic and widely used method for introducing an iodide onto an aromatic ring by displacing a diazonium group. acs.orgumich.edu The synthesis would begin with an appropriate aniline (B41778) derivative, such as 4-(3-iodopropyl)aniline. This primary aromatic amine is first converted into a diazonium salt through treatment with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in an acidic medium. thieme-connect.deresearchgate.net These diazonium salts, while often unstable, can be prepared under various conditions, including solvent-free methods using reagents like silica (B1680970) sulfuric acid. thieme-connect.deresearchgate.net The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI), to yield the aryl iodide. thieme-connect.de This method is tolerant of a wide range of functional groups. acs.orgresearchgate.net

A related approach involves the decomposition of 1-aryl-3,3-dialkyltriazenes. These compounds, which are stable and easily handled forms of aryl diazonium ions, can be converted to aryl iodides under mild conditions by treatment with iodine. umich.edu

Table 1: Examples of Diazotization-Iodination of Aromatic Amines

Starting AmineReagentsConditionsProductYieldReference
4-Nitroaniline1) NaNO₂, Silica Sulfuric Acid, H₂O 2) KIRoom Temp, Solvent-free1-Iodo-4-nitrobenzene88% thieme-connect.de
Aniline1) NaNO₂, Silica Sulfuric Acid, H₂O 2) KIRoom Temp, Solvent-freeIodobenzene90% thieme-connect.de
4-ChloroanilineArylhydrazine hydrochloride, I₂DMSO, 60°C1-Chloro-4-iodobenzene92% nih.gov
4-MethoxyanilineArylhydrazine hydrochloride, I₂DMSO, 60°C1-Iodo-4-methoxyphenone90% acs.org

Iodination via Organometallic Intermediates Organometallic intermediates provide another powerful route to aryl iodides. nih.gov In this approach, an organometallic reagent is formed from a suitable aryl precursor, which is then quenched with an electrophilic iodine source.

Grignard Reagents : A Grignard reagent can be prepared from an aryl halide, for example, 1-bromo-4-(3-iodopropyl)benzene, by reacting it with magnesium metal. youtube.com The resulting arylmagnesium halide is then treated with molecular iodine (I₂) to furnish the desired aryl iodide.

Organolithium Reagents : Similar to Grignard reagents, organolithium compounds can be formed via metal-halogen exchange and subsequently iodinated.

Organoboron Reagents : Arylboronic acids or their esters can undergo iodination. This method is part of a broader set of reactions involving the conversion of activated precursors to aryl iodides. acs.org

These organometallic routes are versatile but require careful control of reaction conditions to avoid unwanted side reactions, particularly given the presence of the alkyl iodide chain which could potentially react with the organometallic center. The development of nickel-catalyzed methods has provided milder conditions for the synthesis of aryl iodides from less reactive aryl chlorides and bromides. acs.orgucla.edu

Methodologies for Carbon-Fluorine Bond Introduction in Aryl Systems

The introduction of a fluorine atom onto an aromatic ring is a critical step in many syntheses of fluoroarenes, including this compound. These methods often involve the fluorination of a benzene ring that already bears the 3-iodopropyl side chain or a suitable precursor.

Nucleophilic Fluorination Pathways to Fluoroarenes

Nucleophilic fluorination is a common strategy for forming carbon-fluorine (C-F) bonds. numberanalytics.com This process involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion. The success of these reactions often depends on the nature of the substrate, the fluoride source, and the reaction conditions. numberanalytics.comrsc.org

Direct Fluorination of Activated Aromatic Rings

Direct nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, but it typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. nih.govacs.orgnih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

For a precursor like 1-chloro-4-(3-iodopropyl)benzene or 1-nitro-4-(3-iodopropyl)benzene, an SNAr reaction could be employed. The leaving group (chloride or nitro) is displaced by a nucleophilic fluoride source. Common fluoride sources include anhydrous alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), often used in polar aprotic solvents at elevated temperatures. nih.govacs.org The reactivity can be enhanced by using phase-transfer catalysts or more soluble fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com However, without strong activation, these reactions can be sluggish and require harsh conditions. acs.orggoogle.com

Table 2: Common Reagents for Nucleophilic Fluorination

Fluoride SourceCommon NameCharacteristicsReference
KFPotassium FluorideInexpensive but often requires high temperatures and aprotic polar solvents. numberanalytics.comnih.gov
CsFCesium FluorideMore reactive than KF due to higher solubility and weaker Cs-F bond. numberanalytics.com
(CH₃)₄NFTetramethylammonium FluorideHighly reactive, anhydrous source effective for room temperature SNAr on activated substrates. nih.govacs.org
(C₄H₉)₄NFTetrabutylammonium Fluoride (TBAF)Soluble in organic solvents, but often supplied as a hydrate (B1144303) which reduces nucleophilicity. numberanalytics.com
Fluorination via Halofluorination of Unsaturated Linkers

Halofluorination of an unsaturated linker, such as an alkene, offers an indirect pathway to incorporate fluorine. nih.gov This method involves the addition of a halogen and a fluorine atom across a double bond. For the synthesis of this compound, a potential precursor could be a molecule like 4-allyl-iodobenzene.

The reaction proceeds through the electrophilic addition of a halogen cation (e.g., from N-bromosuccinimide or N-iodosuccinimide) to the alkene, forming a cyclic halonium ion intermediate. This intermediate is then opened by a nucleophilic fluoride source, such as HF-pyridine or Deoxo-Fluor®, resulting in the anti-addition of the halogen and fluorine atoms across the original double bond. nih.gov The resulting vicinal halofluoride would then require further chemical modifications of the side chain to arrive at the final this compound structure. While synthetically feasible, this multi-step approach is less direct than other methods.

Hypervalent Iodine-Mediated Fluorination Reactions

In recent years, hypervalent iodine reagents have emerged as powerful tools for mediating a variety of transformations, including fluorination. rsc.orgarkat-usa.orgrsc.org These methods offer mild, often metal-free, conditions for C-F bond formation. arkat-usa.orgacs.org

This strategy could be applied to a precursor such as an anilide, for example, the acetanilide (B955) derived from 4-(3-iodopropyl)aniline. The fluorination can be achieved using a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA) or bis(tert-butylcarbonyloxy)iodobenzene (B3029193) (PhI(OPiv)₂), in combination with a fluoride source like hydrogen fluoride-pyridine (HF·Py). arkat-usa.orgacs.org These reactions often exhibit high regioselectivity, favoring fluorination at the para-position of anilide substrates. acs.org The mechanism is believed to involve the in-situ formation of a reactive fluoroiodine(III) species that acts as the fluorinating agent. arkat-usa.org This approach provides a valuable alternative to traditional SNAr and organometallic fluorination methods. researchgate.net

Table 3: Example of Hypervalent Iodine-Mediated Fluorination

SubstrateIodine(III) ReagentFluoride SourceProductYieldReference
AcetanilidePhI(OPiv)₂Py·HF4-Fluoroacetanilide81% acs.org
4'-MethylacetanilidePhI(OPiv)₂Py·HF4-Fluoro-4'-methylacetanilide75% acs.org
4'-MethoxyacetanilidePhI(OPiv)₂Py·HF4-Fluoro-4'-methoxyacetanilide65% acs.org

Electrophilic Fluorination Approaches

Electrophilic fluorination is a primary method for introducing fluorine onto an aromatic ring. This approach involves the reaction of a nucleophilic aromatic precursor with an electrophilic fluorine source ("F+"). For the synthesis of this compound, this strategy would typically be applied to a pre-formed 4-(3-iodopropyl)benzene intermediate. The key to this method is the selection of an appropriate fluorinating agent.

Modern electrophilic fluorinating reagents are often based on the N-F bond, which is polarized to make the fluorine atom electrophilic. wikipedia.org These reagents are generally more stable, safer, and easier to handle than elemental fluorine (F₂) or early reagents like fluoroxytrifluoromethane (CF₃OF). wikipedia.orggoogle.com

Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. nih.govmdpi.com These reagents offer a range of reactivities, allowing for the fluorination of various substrates. nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring attacks the electrophilic fluorine atom.

The primary challenge in this approach for synthesizing this compound is controlling the regioselectivity. The propyl group is an ortho-, para-directing group. Since the para position is already occupied, fluorination would be directed to the ortho position, yielding 1-fluoro-2-(3-iodopropyl)benzene, which is an isomer of the desired product. Therefore, direct electrophilic fluorination of 4-(3-iodopropyl)benzene is not a viable route to the target compound. Instead, the fluorine atom must be in place before the installation of the side chain or the side chain must be modified to direct para-fluorination, which falls under other synthetic strategies.

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Acronym Structure Key Characteristics
N-Fluorobenzenesulfonimide NFSI (PhSO₂)₂NF Effective and commonly used N-fluorosulfonimide. wikipedia.org
Selectfluor® F-TEDA-BF₄ [C₇H₁₄ClFN₂]²⁺ 2[BF₄]⁻ Highly reactive, bench-stable, and one of the most popular N-F reagents. nih.govmdpi.com

C-H Functionalization Strategies for Fluorine Incorporation in Aromatic Systems

Direct C-H functionalization represents a state-of-the-art strategy for incorporating fluorine into aromatic systems, offering a more atom-economical alternative to traditional methods that require pre-functionalized substrates. nih.gov Palladium-catalyzed C-H fluorination has emerged as a powerful tool for this purpose. springernature.com

This method often involves a high-valent palladium catalyst. The general mechanism is proposed to involve the generation of a reactive Pd(IV)-fluoride electrophile from a Pd(II) precursor and a mild electrophilic fluorinating agent like Selectfluor®. springernature.comnih.gov This powerful electrophilic species can then fluorinate arenes that are typically unreactive towards the fluorinating agent alone. nih.gov This approach avoids the formation of a direct organometallic intermediate with the arene substrate, which is a common feature of many C-H functionalization reactions. nih.gov

For a substrate like 4-propylbenzene, an undirected palladium-catalyzed C-H fluorination would likely yield a mixture of ortho, meta, and para isomers, with the exact ratio depending on the specific catalytic system and reaction conditions. Achieving high regioselectivity for the para position in the presence of an alkyl group remains a significant challenge.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of a molecule with multiple functional groups like this compound can be designed using either a convergent or a divergent strategy.

Synthesis of a fluorobenzene (B45895) derivative with a reactive group at the para position (e.g., 4-fluorophenylboronic acid).

Independent synthesis of a three-carbon chain with an iodine atom and a complementary reactive group (e.g., 3-iodopropyl bromide).

A final cross-coupling reaction (e.g., Suzuki coupling) to join the two fragments.

A divergent synthesis , in contrast, starts from a common intermediate that is elaborated through different reaction pathways to produce a library of related compounds. wikipedia.org While primarily a tool for creating chemical libraries, the principle can be considered in the context of selectively functionalizing a common precursor. For example, one could start with 4-(4-fluorophenyl)butan-1-ol (B1343839) and "diverge" to create various derivatives by converting the alcohol to different halides, including the target iodide.

Sequential Halogenation and Functionalization Strategies

A linear, sequential strategy is a classical and often practical approach. A plausible route to this compound starts with fluorobenzene and builds the side chain step-by-step.

Friedel-Crafts Acylation : Fluorobenzene can undergo a Friedel-Crafts acylation with propanoyl chloride (CH₃CH₂COCl) or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com This reaction introduces the three-carbon skeleton onto the aromatic ring. Due to the ortho-, para-directing nature of the fluorine atom, this reaction yields primarily the para-substituted product, 1-(4-fluorophenyl)propan-1-one. researchgate.netsioc-journal.cn

Carbonyl Reduction : The ketone functional group of 1-(4-fluorophenyl)propan-1-one is then reduced to a methylene (B1212753) group (CH₂). The Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this transformation. wikipedia.orgvedantu.commasterorganicchemistry.com This step yields 1-fluoro-4-propylbenzene.

Terminal Halogenation : The final step is to introduce the iodine atom at the terminal position of the propyl chain. This is challenging to achieve directly with high selectivity. A more controlled approach involves introducing a functional group at the terminus that can be converted to iodide. An alternative to the above sequence would be to start with a Friedel-Crafts acylation using 3-chloropropionyl chloride. This would result in 3-chloro-1-(4-fluorophenyl)propan-1-one. After reduction of the ketone, the resulting 1-fluoro-4-(3-chloropropyl)benzene can be converted to the target iodide via a Finkelstein reaction , using sodium iodide in acetone.

Table 2: Example of a Sequential Synthetic Route

Step Reaction Reactants Product Key Conditions
1 Friedel-Crafts Acylation Fluorobenzene, 3-Chloropropionyl chloride 3-Chloro-1-(4-fluorophenyl)propan-1-one AlCl₃ catalyst organic-chemistry.org
2 Clemmensen Reduction 3-Chloro-1-(4-fluorophenyl)propan-1-one 1-Fluoro-4-(3-chloropropyl)benzene Zn(Hg), conc. HCl wikipedia.org

Integration of Alkyl Chain Assembly and Halogenation

This approach focuses on strategies that combine the construction of the alkyl side chain with the introduction of the necessary halogen atoms in a streamlined manner. The sequential strategy described above, particularly the route involving 3-chloropropionyl chloride, is a prime example of integrating the chain assembly (Friedel-Crafts) with the introduction of a halogen handle (the chloro group) that is later converted to the final iodide.

Another integrated approach involves starting with a different precursor. For example, one could begin with 4-aminophenylpropan-1-ol. This precursor could be subjected to a Sandmeyer-type reaction sequence. The amino group can be converted to a diazonium salt, which is then replaced by fluorine using the Balz-Schiemann reaction (using HBF₄). organic-chemistry.orgyoutube.com The terminal alcohol group can then be converted to iodide, for instance, by using the Appel reaction (triphenylphosphine and iodine) or by converting it to a tosylate followed by substitution with iodide. This integrates the two halogenation steps onto a pre-assembled carbon skeleton.

Chemoenzymatic Synthetic Approaches for Organofluorine Compounds Relevant to Analogous Structures

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis. While a direct chemoenzymatic route to this compound is not established, the principles can be understood by examining analogous structures.

Research has shown the feasibility of incorporating fluorine into complex natural products. nih.gov One strategy involves engineering the biosynthetic pathways of polyketides. By exchanging the native acyltransferase (AT) domain of a polyketide synthase (PKS) with a more tolerant mutant, scientists have successfully incorporated fluorinated building blocks like fluoromalonyl-CoA into the final polyketide structure. nih.govnih.gov The fluorinated building blocks themselves are first prepared chemically, for example, by using Selectfluor® to fluorinate a malonic acid derivative, which is then enzymatically converted to its coenzyme A thioester. nih.gov

Another example is the synthesis of fluorinated sugar-based structures, such as fluorinated Thomsen-Friedenreich (T) antigens. rsc.org In these syntheses, chemically prepared fluorinated monosaccharides are used as substrates for a cascade of enzymatic reactions. Highly efficient one-pot, multi-enzyme systems containing kinases and phosphorylases can build complex oligosaccharides from these fluorinated precursors. rsc.org

These examples demonstrate a powerful paradigm: chemical synthesis is used to create novel fluorinated building blocks, and enzymes are then used to incorporate these blocks with high selectivity into a larger molecular scaffold. This approach could, in principle, be applied to precursors of this compound if a suitable biosynthetic pathway and enzymes were identified and engineered.

Advanced Applications in Chemical Research

A Versatile Building Block in the Synthesis of Complex Molecules

The unique molecular architecture of 1-Fluoro-4-(3-iodopropyl)benzene, featuring both a fluorinated aromatic moiety and an iodinated alkyl chain, offers synthetic chemists a versatile platform for the construction of elaborate molecular structures. These two distinct functional groups allow for sequential and selective chemical transformations, making it a valuable starting material for a variety of complex organic molecules.

Crafting Fluorinated and Iodinated Chemical Scaffolds

The presence of a fluorine atom on the benzene (B151609) ring and an iodine atom on the propyl chain allows for the strategic introduction of these halogens into larger, more complex molecular frameworks. The carbon-fluorine bond is known for its exceptional stability, which can enhance the metabolic stability and binding affinity of drug candidates. The carbon-iodine bond, in contrast, is relatively weak, rendering it an excellent leaving group for various nucleophilic substitution reactions and a key participant in cross-coupling reactions.

This duality enables chemists to first utilize the iodopropyl chain for building a core molecular structure and then, if desired, modify the fluoroaromatic ring in subsequent steps. For instance, the iodopropyl group can readily react with nucleophiles such as amines, thiols, and alkoxides to introduce a wide range of functional groups and build heterocyclic systems.

Functional GroupPotential Synthetic TransformationResulting Scaffold Type
FluoroarylNucleophilic Aromatic Substitution (under harsh conditions)Modified Aromatic Core
IodopropylNucleophilic Substitution, Cross-Coupling ReactionsElongated Chains, Heterocycles

A Precursor for Novel Bioactive Molecules and Drug Candidates

The structural motifs present in this compound are frequently found in biologically active compounds. The 4-fluorophenyl group is a common feature in many pharmaceuticals due to its ability to improve metabolic stability and enhance binding interactions with biological targets. The propyl linker provides flexibility and can be modified to optimize the pharmacokinetic properties of a potential drug molecule.

While specific, named drug candidates directly synthesized from this compound are not extensively documented in publicly available research, its potential as a precursor is significant. The reactive iodopropyl chain allows for the attachment of this fluorinated aromatic moiety to various pharmacophores, which are the essential parts of a molecule responsible for its biological activity. This approach is a cornerstone of medicinal chemistry, where building blocks like this compound are used to create libraries of new compounds for screening against various diseases. The introduction of fluorine can lead to compounds with improved efficacy and a better safety profile. nih.govnbinno.com

Enabling Advances in Radiochemistry and Molecular Imaging

The application of this compound and its derivatives extends into the sophisticated realm of radiochemistry, particularly in the development of probes for molecular imaging techniques like Positron Emission Tomography (PET).

A Precursor for Positron Emission Tomography (PET) Radiotracers

PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). The 4-fluorophenylpropyl moiety is a structural component of various PET radiotracers, and precursors containing this group are therefore of high interest.

¹⁸F-Radiofluorination Strategies from Aryl Halide and Other Precursors

The synthesis of ¹⁸F-labeled PET tracers often involves the late-stage introduction of the fluorine-18 isotope into a precursor molecule. Aryl halides, particularly aryl iodides and bromides, are attractive precursors for radiofluorination due to their ready availability and stability. acs.org The carbon-iodine bond in derivatives of this compound can be targeted for nucleophilic substitution with [¹⁸F]fluoride. While direct displacement of an aryl iodide with [¹⁸F]fluoride is challenging, various methods have been developed to facilitate this transformation.

Recent advancements have focused on photoredox-mediated halide/[¹⁸F]F⁻ conversion, which has shown success in the radiofluorination of electron-rich haloarenes under mild conditions. nih.gov This approach offers a potential pathway for the ¹⁸F-labeling of precursors derived from or analogous to this compound.

Copper-Mediated ¹⁸F-Fluorination Approaches for Imaging Agents

A significant breakthrough in the field of radiofluorination has been the development of copper-mediated methods. nih.govrsc.org These reactions have proven to be particularly effective for the ¹⁸F-fluorination of aryl halides, including aryl iodides, which are often challenging substrates for traditional nucleophilic aromatic substitution. nih.govsnmjournals.org

Copper-mediated radiofluorination typically involves the use of a copper catalyst to facilitate the reaction between an aryl halide precursor and a source of [¹⁸F]fluoride, such as [¹⁸F]KF. acs.org This methodology has been successfully applied to the synthesis of a variety of clinically relevant PET radiotracers. snmjournals.org The development of these methods is crucial for expanding the range of accessible ¹⁸F-labeled imaging agents.

Table of Reaction Parameters for Copper-Mediated Radiofluorination of Aryl Halides

Parameter Typical Conditions
Precursor Aryl Iodide, Aryl Bromide
Catalyst Copper(I) or Copper(II) salts
¹⁸F Source [¹⁸F]KF, [¹⁸F]TBAF
Solvent DMF, DMSO, Acetonitrile

| Temperature | 80-160 °C |

While direct examples of the copper-mediated ¹⁸F-fluorination of this compound itself to produce a PET tracer are not readily found in the literature, its structural motifs are highly relevant. Aryl iodide precursors are commonly employed in these reactions, and the presence of the fluoro- and iodopropyl groups makes it a prime candidate for derivatization into a precursor for a novel PET imaging agent. snmjournals.org The ongoing research in this area continues to refine these techniques, making them more efficient and applicable to a wider range of complex molecules. acs.org

Ligand-Directed Radiofluorination for PET Agent Development

While direct radiofluorination of this compound is not a common strategy due to the stability of the C-F bond, its structural motif is integral to precursors for Positron Emission Tomography (PET) agents. The development of PET radiotracers often involves the introduction of fluorine-18 (¹⁸F) onto a targeting molecule. The 4-fluorophenylpropyl group, derived from this compound, can be a key component of a larger ligand designed to bind to specific biological targets.

In this context, the ligand, containing the 4-fluorophenylpropyl moiety, directs the radiofluorination to another position on the molecule. For instance, a common strategy is the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) on the ligand with [¹⁸F]fluoride. The presence of the stable fluoro group on the benzene ring of the precursor ensures that this part of the molecule remains intact during the radiolabeling process.

Precursor for Single-Photon Emission Computed Tomography (SPECT) Imaging Agents

This compound is a more direct precursor for the synthesis of SPECT imaging agents, which commonly utilize radioisotopes of iodine, such as iodine-123 (¹²³I) and iodine-125 (B85253) (¹²⁵I). The carbon-iodine bond in the propyl chain is the reactive site for radioiodination.

The synthesis of ¹²³I- and ¹²⁵I-labeled SPECT agents can be achieved through isotopic exchange or by nucleophilic substitution of a leaving group. In the case of precursors derived from this compound, the terminal iodide of the propyl chain can be replaced with a radioiodide isotope. This is typically achieved by reacting the precursor with a solution of [¹²³I]NaI or [¹²⁵I]NaI.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high radiochemical yield and purity. The presence of the fluoro group on the benzene ring can influence the electronic properties of the molecule and, consequently, its reactivity and the stability of the final radiolabeled product.

Metal-mediated cross-coupling reactions offer a powerful tool for radioiodination. While the alkyl iodide of this compound is not typically used in these reactions, the core structure can be modified to incorporate functionalities suitable for metal-catalyzed radioiodination. For example, the iodopropyl group could be replaced by a different functional group that is later converted to an aryl stannane (B1208499) or boronic acid derivative.

Palladium- or copper-catalyzed reactions are commonly employed to couple these precursors with a source of radioiodine. These methods are particularly useful for labeling complex molecules under mild conditions, offering high efficiency and selectivity.

A versatile strategy for the synthesis of radioiodinated SPECT agents involves the use of organostannane (stannyl) or boronic acid precursors. A derivative of this compound can be synthesized where the iodo group is replaced by a trialkylstannyl group (e.g., tributylstannyl) or a boronic acid/ester group.

These precursors can then undergo electrophilic substitution with a radioiodide source, such as [¹²³I]NaI or [¹²⁵I]NaI, in the presence of an oxidizing agent. This method, often referred to as the Stille or Suzuki-Miyaura coupling, allows for the precise and efficient introduction of the radioiodine atom onto the aromatic ring of a molecule containing the 4-fluorophenylpropyl side chain. This approach is widely used due to its functional group tolerance and high radiochemical yields.

Potential for Dual-Labeling and Multimodal Imaging Probe Development

The structure of this compound, containing both a fluorine and an iodine atom (or a precursor to radioiodine), presents an intriguing scaffold for the development of dual-labeling and multimodal imaging probes. Such probes could combine the high sensitivity of PET (using ¹⁸F) with the high resolution of SPECT (using ¹²³I), or with fluorescence imaging if a fluorescent tag is incorporated.

A hypothetical dual-labeled probe could be synthesized from a derivative of this compound. The stable ¹⁹F atom could serve as a reference for ¹⁹F magnetic resonance imaging (MRI), while the iodo group could be replaced with a radioiodine isotope for SPECT imaging. Alternatively, the fluoro group could be replaced with ¹⁸F for PET imaging, and the iodopropyl group could be modified to attach a fluorescent dye for optical imaging. The development of such multimodal probes is a growing area of research aimed at providing more comprehensive diagnostic information.

Exploratory Applications in Materials Science Research

The reactivity of the carbon-iodine bond and the presence of the fluorinated aromatic ring in this compound suggest its potential use in materials science, particularly in the synthesis of functional polymers.

The iodopropyl group can act as an initiator or a terminating agent in certain polymerization reactions. For instance, it could be used in atom transfer radical polymerization (ATRP) or other controlled radical polymerization techniques to synthesize polymers with a fluorinated end-group. The presence of the fluorine atom can impart unique properties to the resulting polymer, such as increased thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity).

Furthermore, this compound could be used as a monomer in polycondensation or cross-coupling polymerization reactions. For example, after conversion of the iodopropyl group to a suitable functional group (e.g., an amine or an alcohol), it could be copolymerized with other monomers to create novel fluorinated polymers with tailored properties for applications in electronics, coatings, or advanced membranes. While this remains an area of exploratory research, the bifunctional nature of this compound makes it a candidate for the synthesis of new materials.

Development of Functional Materials with Tunable Electronic Properties

The unique molecular structure of this compound, featuring both a fluorine atom and an iodopropyl group, makes it a valuable precursor in the synthesis of functional organic materials. The presence of the fluorine atom on the benzene ring significantly influences the electronic properties of the resulting materials. Fluorine is the most electronegative element, and its incorporation into aromatic systems tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of orbital energies is a key strategy for tuning the electronic and optoelectronic properties of organic semiconductors.

Research into fluorinated aromatic compounds has demonstrated that the number and position of fluorine substituents can systematically alter the electronic characteristics of a molecule. nih.gov The strong electron-withdrawing nature of fluorine can enhance the electron affinity of materials, which is a crucial factor in the design of n-type organic semiconductors. Furthermore, the C-F bond is known for its high strength and thermal stability, which can impart desirable properties such as chemical resistance and durability to the final materials. nih.gov

The iodopropyl group provides a reactive site for further chemical modifications. The carbon-iodine bond is relatively weak and susceptible to a variety of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the straightforward attachment of other functional moieties, enabling the construction of complex molecular architectures. By carefully selecting the coupling partners, researchers can systematically vary the structure of the final material and, consequently, fine-tune its electronic properties, including its bandgap, charge carrier mobility, and light-emitting characteristics.

Integration into Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Systems

The tailored electronic properties of materials derived from this compound make them promising candidates for applications in organic light-emitting diodes (OLEDs). The ability to control the HOMO and LUMO energy levels is critical for optimizing charge injection and transport within an OLED device, ultimately leading to improved efficiency and stability. The introduction of fluorine atoms can also influence the intermolecular interactions, potentially leading to more ordered packing in the solid state, which can enhance charge mobility.

In the realm of liquid crystals, the incorporation of fluorine atoms is a well-established strategy for modifying their mesomorphic and electro-optical properties. beilstein-journals.orgbeilstein-journals.org Fluorine substitution can influence the dielectric anisotropy, viscosity, and clearing temperatures of liquid crystalline materials. beilstein-journals.org The rigid fluorinated aromatic core of this compound, combined with the flexible iodopropyl chain, provides a structural motif that can be incorporated into liquid crystal molecules. The iodopropyl group can be further functionalized to attach mesogenic units, leading to the formation of novel liquid crystalline compounds. The polarity and steric profile of the fluorinated phenyl group can significantly impact the intermolecular interactions that govern the formation and stability of different liquid crystal phases. beilstein-journals.org

Strategies for Tailoring Material Properties via Iodopropyl Functionalization

The iodopropyl group of this compound is a key functional handle that allows for a wide range of chemical transformations to tailor material properties. The reactivity of the carbon-iodine bond enables the introduction of various substituents, thereby altering the molecular shape, polarity, and electronic structure.

One common strategy is to utilize the iodopropyl group in cross-coupling reactions to extend the conjugation of the molecule. By attaching different aromatic or heteroaromatic groups, researchers can systematically modulate the absorption and emission properties of the resulting materials, making them suitable for different optoelectronic applications. For example, coupling with electron-donating or electron-accepting moieties can lead to the formation of donor-acceptor structures with interesting charge-transfer characteristics.

Another approach involves the conversion of the iodo group into other functional groups. For instance, it can be replaced by nucleophiles to introduce a variety of functionalities, such as amines, ethers, or thiols. These groups can further influence the material's properties, such as its solubility, self-assembly behavior, and interaction with other components in a blend or device.

Mechanistic Investigations of Reactions Involving 1 Fluoro 4 3 Iodopropyl Benzene

Elucidation of Reaction Mechanisms in Cross-Coupling Chemistry of Halogenated Arenes

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific mechanistic studies on 1-Fluoro-4-(3-iodopropyl)benzene are not extensively documented in the literature, the general mechanisms of cross-coupling reactions involving halogenated arenes and alkyl halides are well-established and can be applied to understand its reactivity.

The most common cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, are typically catalyzed by transition metals, most notably palladium. The catalytic cycle for these reactions generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: This is often the rate-determining step of the catalytic cycle. nih.gov It involves the insertion of the low-valent metal catalyst (e.g., Pd(0)) into the carbon-halogen bond of the organic halide. In the case of this compound, there are two potential sites for oxidative addition: the C(sp³)-I bond of the iodopropyl chain and the C(sp²)-F bond of the fluorophenyl ring.

The relative reactivity of carbon-halogen bonds towards oxidative addition generally follows the trend C-I > C-Br > C-Cl > C-F. uvic.ca Furthermore, oxidative addition to alkyl halides can proceed via an SN2-like or a concerted mechanism. chemrxiv.orglibretexts.org Given these principles, the oxidative addition is overwhelmingly favored to occur at the significantly weaker and more reactive C(sp³)-I bond of the propyl chain over the very strong C(aryl)-F bond.

Transmetalation: Following oxidative addition, the resulting organopalladium(II) intermediate undergoes transmetalation. In this step, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center, displacing the halide. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond. This step regenerates the low-valent palladium catalyst, allowing it to re-enter the catalytic cycle. nih.gov

A hypothetical reaction pathway for a Suzuki coupling of this compound with an arylboronic acid is depicted below, illustrating the selective activation of the C-I bond.

Hypothetical Data Table for Suzuki Cross-Coupling Selectivity

EntryElectrophileNucleophileCatalystProductYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄1-Fluoro-4-(3-phenylpropyl)benzene95
2This compoundPhenylboronic acidPd(PPh₃)₄4-(3-Iodopropyl)biphenyl<1

This data is illustrative and intended to demonstrate the expected selectivity based on known chemical principles.

Mechanistic Aspects of Halogenation and Dehalogenation Processes at the Aryl and Alkyl Positions

Halogenation:

Further halogenation of this compound would likely occur on the aromatic ring via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com The existing substituents on the benzene (B151609) ring—the fluorine atom and the 3-iodopropyl group—will direct the position of the incoming electrophile.

Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. wikipedia.orgijrar.org However, due to its high electronegativity, it is also a deactivating group through the inductive effect. chemistrysteps.com The resonance donation is most effective at the ortho and para positions.

Alkyl Group (3-iodopropyl): Alkyl groups are activating and are also ortho-, para-directors due to hyperconjugation and a weak inductive donating effect. lkouniv.ac.in

When both an activating/directing group and a deactivating/directing group are present, their effects are combined. In this case, both the fluoro and the alkyl groups direct to the ortho and para positions. The fluorine is at position 1 and the alkyl chain at position 4. Therefore, the positions ortho to the fluorine (2 and 6) and ortho to the alkyl group (3 and 5) are the potential sites for substitution. The directing effects reinforce each other at positions 2, 3, 5, and 6. Steric hindrance from the propyl chain might slightly disfavor substitution at the positions ortho to it (positions 3 and 5). The strong para-directing effect of fluorine is a significant factor. acs.org

Dehalogenation:

Dehalogenation can occur at either the aryl or alkyl position, though the mechanisms and conditions required would be different.

Deiodination at the Alkyl Position: The C(sp³)-I bond is relatively weak and can be cleaved through several mechanisms, including reductive dehalogenation. This can be achieved using various reducing agents, such as metal hydrides, or through catalytic hydrogenation. Radical mechanisms are also common, where a single-electron transfer (SET) from a reductant generates an alkyl radical, which then abstracts a hydrogen atom from a donor. organic-chemistry.orgwikipedia.org The rate of dehalogenation for alkyl halides follows the trend of C-I > C-Br > C-Cl, making the iodopropyl group susceptible to this transformation. wikipedia.org

Defluorination at the Aryl Position: The C(aryl)-F bond is exceptionally strong and generally resistant to cleavage. Reductive defluorination is challenging and requires harsh conditions or specialized reagents.

Hypothetical Data Table for Regioselectivity in Bromination

EntrySubstrateReagentPosition of BrominationMajor Product Isomer
1This compoundBr₂/FeBr₃Ortho to Fluorine1-Bromo-2-fluoro-5-(3-iodopropyl)benzene
2This compoundBr₂/FeBr₃Ortho to Alkyl Group2-Bromo-1-fluoro-4-(3-iodopropyl)benzene

This data is illustrative and intended to demonstrate the expected directing effects of the substituents.

Understanding Selectivity and Regioselectivity in Chemical Transformations of this compound

Selectivity in chemical reactions involving this compound is dictated by the inherent differences in the reactivity of its functional groups and the directing effects of the substituents on the aromatic ring.

Chemoselectivity in Cross-Coupling: As discussed in section 5.1, the vast difference in the bond dissociation energies of the C(sp³)-I bond (approximately 234 kJ/mol) and the C(aryl)-F bond (approximately 520-540 kJ/mol) is the primary determinant of chemoselectivity in transition metal-catalyzed cross-coupling reactions. wikipedia.org Palladium catalysts will selectively undergo oxidative addition into the weaker C-I bond, leaving the C-F bond intact. This allows for the selective functionalization of the terminus of the propyl chain without affecting the fluorinated aromatic ring.

Regioselectivity in Electrophilic Aromatic Substitution: The regioselectivity of EAS reactions is controlled by the electronic effects of the fluorine and 3-iodopropyl substituents. Both are ortho-, para-directors. The fluorine atom, through its +M (mesomeric) effect, stabilizes the cationic intermediate when the electrophile adds to the ortho and para positions. wikipedia.org Although inductively withdrawing (-I effect), the resonance effect governs the directing nature. ijrar.org The alkyl group is weakly activating and also directs ortho and para. Given the substitution pattern of this compound, the positions ortho to the fluorine (positions 2 and 6) and ortho to the alkyl chain (positions 3 and 5) are electronically activated. The ultimate product distribution will be a result of a combination of these electronic effects and steric factors. The strong para-directing nature of fluorine often leads to a preference for substitution at the position para to it, but since this position is already occupied, substitution will be directed to the ortho positions. wikipedia.orgacs.org

Computational and Theoretical Studies of 1 Fluoro 4 3 Iodopropyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-Fluoro-4-(3-iodopropyl)benzene. These calculations provide a detailed picture of the electron distribution and the energetic landscape of the molecule.

Key parameters derived from quantum chemical calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the iodine atom and the benzene (B151609) ring, while the LUMO would be associated with the antibonding orbitals of the carbon-iodine bond and the aromatic system.

Furthermore, the molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP would show a region of negative potential around the fluorine atom and a region of positive potential (a σ-hole) on the iodine atom, making it susceptible to nucleophilic attack. The propyl chain introduces conformational flexibility, which can also be studied using computational methods to identify the most stable conformers.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

PropertyValueSignificance
HOMO Energy-8.5 eVIndicates the electron-donating ability.
LUMO Energy-0.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap8.0 eVRelates to chemical reactivity and stability.
Dipole Moment2.1 DIndicates the overall polarity of the molecule.
Electron Affinity0.8 eVEnergy released when an electron is added.
Ionization Potential8.7 eVEnergy required to remove an electron.

Note: The values in this table are representative and would be determined with specific computational methods (e.g., DFT with a basis set like 6-311++G(d,p)) in a dedicated study.

Molecular Modeling of Reaction Pathways and Transition States in Transformations

Molecular modeling is a powerful technique to investigate the mechanisms of chemical reactions involving this compound. A primary reaction pathway for this molecule is nucleophilic substitution at the carbon atom attached to the iodine. The carbon-iodine bond is relatively weak and long, making the iodine a good leaving group.

Computational methods can be used to model the reaction of this compound with various nucleophiles. By calculating the potential energy surface for the reaction, the transition state (TS) can be located. The TS is the highest energy point along the reaction coordinate and its structure and energy are crucial for determining the reaction rate. For a typical SN2 reaction, the TS would feature the incoming nucleophile and the leaving iodide ion partially bonded to the alpha-carbon of the propyl chain.

The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. A lower activation energy implies a faster reaction. Theoretical calculations on the reaction of benzene with fluorine have demonstrated the ability of these methods to elucidate reaction mechanisms and energy barriers. mdpi.com These principles are directly applicable to studying the transformations of the iodopropyl side chain of this compound.

Table 2: Calculated Activation Energies for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu⁻)

Nucleophile (Nu⁻)SolventActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
OH⁻Water22.5-15.2
CN⁻DMSO18.7-20.5
NH₃Gas Phase28.1-5.8

Note: This data is illustrative of what a computational study would aim to determine. The actual values depend on the level of theory and the specific nucleophile and solvent system being modeled.

Computational Approaches to Structure-Activity Relationship (SAR) Studies for Derived Molecules

Computational Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry and materials science for designing new molecules with enhanced biological activity or desired properties. Starting from the scaffold of this compound, a library of derivatives can be generated in silico by modifying various parts of the molecule.

For example, the iodine atom can be replaced by different functional groups through nucleophilic substitution, or the fluorine atom's position on the benzene ring could be altered. The propyl chain could also be shortened or lengthened. For each of these virtual derivatives, a set of molecular descriptors can be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

These calculated descriptors can then be correlated with experimentally determined biological activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. iau.edu.sa This allows for the development of a mathematical model that predicts the activity of new, unsynthesized derivatives. Such models can guide the synthesis of the most promising candidates, thereby saving time and resources. Studies on other fluorinated compounds have successfully used computational methods to understand and predict their binding to biological targets. nih.govnih.gov

Table 3: Hypothetical SAR Data for Derivatives of this compound

DerivativeModificationCalculated LogPCalculated Polar Surface Area (Ų)Predicted Activity (IC₅₀, nM)
1 -I (parent)4.29.2500
2 -OH3.129.5250
3 -NH₂3.335.2180
4 -CN3.533.1320
5 2-fluoroisomer4.29.2600

Note: This table presents a simplified, hypothetical example of the data generated in a computational SAR study. The predicted activity would be based on a QSAR model developed from a larger training set of compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-fluoro-4-(3-iodopropyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation or coupling reactions. For example:
  • Nucleophilic substitution : Reacting 1-fluoro-4-(3-chloropropyl)benzene with NaI in acetone under reflux (60–80°C) .
  • Cross-coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple iodobenzene derivatives with propargyl halides, followed by hydrogenation .
  • Key variables : Solvent polarity, temperature, and catalyst loading significantly affect yield. Polar aprotic solvents (e.g., DMF) enhance iodide substitution but may increase side reactions .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for signals at δ 2.5–3.0 ppm (CH₂ groups in the propyl chain) and δ 6.8–7.2 ppm (aromatic protons). Fluorine deshields adjacent protons, causing splitting .
  • ¹³C NMR : The iodine-bearing carbon (C-I) appears at ~30 ppm, while the fluorinated aromatic carbon resonates at ~160 ppm .
  • IR : C-F stretch near 1220 cm⁻¹ and C-I stretch at ~500 cm⁻¹ .

Q. What are the reactivity trends of the iodine and fluorine substituents in this compound?

  • Methodological Answer :
  • Iodine : Highly susceptible to nucleophilic substitution (e.g., with amines or thiols) due to its polarizable C-I bond. Reactivity is enhanced in polar solvents like DMSO .
  • Fluorine : Electron-withdrawing effect activates the aromatic ring toward electrophilic substitution at the para position. However, steric hindrance from the propyl chain may limit reactivity .

Advanced Research Questions

Q. How can experimental design optimize the regioselectivity of derivatization reactions involving this compound?

  • Methodological Answer :
  • Variables to control :
  • Solvent : Use non-polar solvents (e.g., toluene) to favor iodine substitution over aromatic fluorination .
  • Catalysts : Pd(0) catalysts enhance coupling at the iodine site, while Lewis acids (e.g., AlCl₃) direct reactions to the aromatic ring .
  • Case Study : Replacing iodine with a phenyl group via Suzuki-Miyaura coupling achieved 85% yield using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C) .

Q. How to resolve contradictions in reported reaction yields for iodopropylbenzene derivatives?

  • Methodological Answer :
  • Identify variables : Compare reaction scales, purification methods (e.g., column chromatography vs. recrystallization), and moisture sensitivity of intermediates .
  • Data reconciliation : Replicate experiments under standardized conditions (e.g., inert atmosphere for moisture-sensitive NaI reactions) .

Q. What mechanistic pathways explain the stability of the C-I bond under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic conditions : Protonation of the aromatic ring increases electron density at the iodine-bearing carbon, weakening the C-I bond and promoting hydrolysis .
  • Basic conditions : Nucleophilic attack (e.g., by OH⁻) directly displaces iodide. Kinetic studies using isotopic labeling (¹²⁷I vs. ¹²⁵I) can track substitution rates .

Safety and Application-Oriented Questions

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with iodide residues .
  • Ventilation : Perform reactions in a fume hood due to potential iodine vapor release during heating .

Q. How can this compound serve as a precursor in drug development?

  • Methodological Answer :
  • Bioactive derivatives : The iodine atom can be replaced with pharmacophores (e.g., amines for kinase inhibitors) .
  • Case Study : Fluorinated aryl iodides are precursors in PET tracer synthesis, leveraging the fluorine-18 isotope .

Data-Driven Research Tools

Q. What computational methods validate the electronic effects of fluorine and iodine in this compound?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model charge distribution. Fluorine’s electronegativity reduces electron density at the para position, while iodine’s polarizability stabilizes transition states in substitution reactions .

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